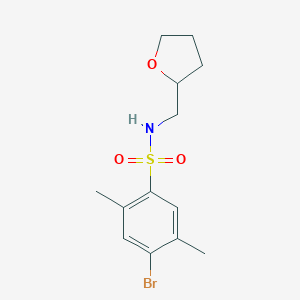

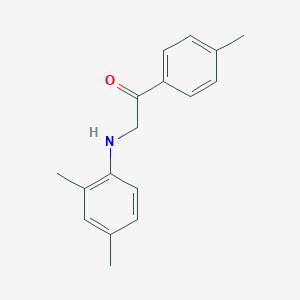

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, also known as Dazomet, is a synthetic organic compound that belongs to the class of triazine derivatives. It is widely used as a soil sterilant and fungicide in agriculture to control soil-borne diseases and pests. Dazomet has also shown promising results in scientific research as a potential therapeutic agent for various diseases.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a similar structure, such as 2,4-dichlorobenzyl alcohol, have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

A related compound, 2,4-dichlorobenzyl thiocyanate, has been reported to cause a dramatic reorganization of cellular microtubules and changes in cell shape

Biochemical Pathways

Given the potential for interaction with microtubules, it’s likely that this compound could impact cell division and other processes dependent on the cytoskeleton .

Result of Action

Based on the potential for interaction with microtubules, it’s possible that this compound could have effects on cell division and morphology .

Vorteile Und Einschränkungen Für Laborexperimente

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments, including its broad-spectrum activity against various diseases, its low toxicity, and its stability under different conditions. It is also relatively easy to synthesize and can be obtained in large quantities.

However, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has some limitations for lab experiments, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems. It also requires further optimization and validation in preclinical and clinical studies before it can be used as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, including:

1. Optimization of the synthesis method to improve the yield and purity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.

2. Development of novel formulations and delivery systems to enhance the solubility and bioavailability of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.

3. Investigation of the pharmacokinetics and pharmacodynamics of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one in vivo to determine its efficacy and safety.

4. Exploration of the potential synergistic effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one with other therapeutic agents in cancer and inflammation.

5. Identification of the molecular targets and signaling pathways involved in the mechanism of action of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.

6. Evaluation of the antimicrobial activity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one against emerging and drug-resistant pathogens.

7. Assessment of the potential toxicological effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one on human health and the environment.

Conclusion:

In conclusion, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a promising synthetic compound that has shown potential as a therapeutic agent for various diseases. Its broad-spectrum activity, low toxicity, and stability make it a valuable tool for scientific research. However, further studies are needed to optimize its synthesis, improve its solubility and bioavailability, and validate its efficacy and safety in preclinical and clinical trials. The future directions of research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one hold great promise for the development of novel therapies for cancer, inflammation, and microbial infections.

Synthesemethoden

The synthesis of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base to yield 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The overall reaction scheme is shown below:

Wissenschaftliche Forschungsanwendungen

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to enhance the cytotoxicity of chemotherapeutic agents and reduce the development of drug resistance.

In inflammation research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been found to suppress the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation.

In microbial infection research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has demonstrated potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has been shown to disrupt the cell membrane and inhibit the synthesis of nucleic acids and proteins, leading to the death of microbial cells.

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHRBFPAOPVRHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)

![3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B495182.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)

![2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B495190.png)

![1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B495198.png)